![molecular formula C22H15Br B12930996 2-(4-Bromophenyl)-3-phenylnaphthalene](/img/structure/B12930996.png)
2-(4-Bromophenyl)-3-phenylnaphthalene
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Overview
Description
2-(4-Bromophenyl)-3-phenylnaphthalene is an organic compound characterized by a naphthalene core substituted with a 4-bromophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-3-phenylnaphthalene typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 4-bromophenylboronic acid and 3-phenylnaphthalene-2-boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100°C) to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-3-phenylnaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride for more selective reductions.
Major Products:
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include partially or fully hydrogenated naphthalene derivatives.
Scientific Research Applications
Organic Synthesis
2-(4-Bromophenyl)-3-phenylnaphthalene serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in developing compounds with specific electronic and optical properties, making it valuable in the design of organic semiconductors and light-emitting diodes (LEDs) .
Biological Studies
Research has indicated that this compound may possess potential biological activities. Its interactions with biological macromolecules are being studied for possible therapeutic applications. For instance, compounds derived from phenylnaphthalenes have shown antibacterial activity against strains such as Staphylococcus aureus and Enterococcus .
Case Study: Antibacterial Activity
A study evaluated various substituted naphthalenes for their antibacterial properties, revealing that certain derivatives exhibited significant inhibition against methicillin-resistant strains of bacteria. This suggests that this compound could be explored further for its potential as an antibacterial agent .
Material Science
The compound is also being investigated for its role in developing advanced materials. Its structure allows for π-π interactions, which can enhance the performance of organic materials used in electronics and photonics .
Data Table: Summary of Applications
Application Area | Description | Notable Findings |
---|---|---|
Organic Synthesis | Building block for complex organic molecules | Used in the synthesis of organic semiconductors |
Biological Studies | Potential antibacterial properties | Active against Staphylococcus aureus |
Material Science | Development of advanced materials | Enhances performance in electronic applications |
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-phenylnaphthalene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
2-Phenyl-3-phenylnaphthalene: Lacks the bromine substituent, resulting in different reactivity and applications.
4-Bromophenyl-1-naphthalene: Similar structure but different substitution pattern, affecting its chemical properties and uses.
3-(4-Bromophenyl)-2-naphthol:
Uniqueness: 2-(4-Bromophenyl)-3-phenylnaphthalene is unique due to the presence of both a bromine atom and a phenyl group on the naphthalene core. This combination imparts specific electronic and steric properties, making it valuable for targeted applications in materials science and medicinal chemistry.
Biological Activity
2-(4-Bromophenyl)-3-phenylnaphthalene is an organic compound notable for its unique aromatic structure, which consists of a naphthalene core substituted with a bromophenyl group and a phenyl group. Its molecular formula is C19H15Br, with a molecular weight of approximately 283.16 g/mol. This compound has garnered attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Cytochrome P450 Inhibition
Research indicates that this compound exhibits significant biological activity as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are involved in the metabolism of various pharmaceuticals, and their inhibition can lead to altered pharmacokinetics of co-administered drugs. The implications of this interaction are critical in pharmacology, especially concerning drug-drug interactions and potential side effects.
The mechanism by which this compound exerts its inhibitory effects on cytochrome P450 enzymes involves binding to the active sites of these enzymes, thereby blocking their catalytic activity. The presence of the bromine atom in the para position is thought to enhance the compound's binding affinity due to electronic effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Naphthalene core with para-bromo substitution | Inhibits CYP1A2 and CYP2C19 |
1-(4-Bromophenyl)-2-phenylnaphthalene | Naphthalene core with para-bromo substitution but different phenyl positioning | Similar electronic properties |
2-(3-Bromophenyl)-3-phenylnaphthalene | Naphthalene core with meta-bromo substitution | Different reactivity due to substitution position |
Biphenyl Derivatives | Two phenyl rings connected directly | Lacks naphthalene structure; different electronic behavior |
This comparison highlights how this compound stands out due to its unique structural arrangement and biological activity profile.
In Vitro Studies
In vitro studies have demonstrated the inhibitory effects of this compound on CYP1A2 and CYP2C19. For instance, assays measuring enzyme activity in the presence of varying concentrations of the compound showed a dose-dependent inhibition pattern. These findings are crucial for understanding how this compound might influence drug metabolism in clinical settings.
Pharmacokinetic Implications
The inhibition of cytochrome P450 enzymes can have significant pharmacokinetic implications. For example, co-administration of drugs metabolized by CYP1A2 or CYP2C19 with this compound could lead to increased plasma levels of those drugs, potentially resulting in enhanced efficacy or increased risk of adverse effects.
Properties
Molecular Formula |
C22H15Br |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-phenylnaphthalene |
InChI |
InChI=1S/C22H15Br/c23-20-12-10-17(11-13-20)22-15-19-9-5-4-8-18(19)14-21(22)16-6-2-1-3-7-16/h1-15H |
InChI Key |
JRIATTNNBOCKQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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